molecular formula C10H13N3 B7549905 6-ethyl-N-methyl-1H-benzimidazol-2-amine

6-ethyl-N-methyl-1H-benzimidazol-2-amine

Cat. No. B7549905
M. Wt: 175.23 g/mol
InChI Key: ALGBMOSYDBHEHM-UHFFFAOYSA-N
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Description

6-ethyl-N-methyl-1H-benzimidazol-2-amine is a chemical compound that has been widely researched for its potential applications in various fields. This compound is also known as EMBI and has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of EMBI is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and inflammation. EMBI has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
EMBI has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. EMBI has also been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using EMBI in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potentially valuable tool for investigating the mechanisms of cancer growth and development. However, one limitation of using EMBI in lab experiments is its potential toxicity, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several potential future directions for research on EMBI. One area of interest is the development of new anti-cancer therapies based on EMBI and related compounds. Another area of interest is the investigation of EMBI's potential as an anti-inflammatory agent, which could have applications in the treatment of a wide range of inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of EMBI and related compounds, which could lead to the development of more effective and targeted therapies.

Synthesis Methods

The synthesis of 6-ethyl-N-methyl-1H-benzimidazol-2-amine involves the reaction of 2-aminobenzimidazole with ethyl iodide and methylamine. This reaction results in the formation of EMBI, which can be purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

EMBI has been extensively studied for its potential applications in the field of medicine. It has been investigated as a potential anti-tumor agent due to its ability to inhibit the growth of cancer cells. EMBI has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

6-ethyl-N-methyl-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-3-7-4-5-8-9(6-7)13-10(11-2)12-8/h4-6H,3H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGBMOSYDBHEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(N2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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